Indeno(1,2,3-cd)pyren-12-amine
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Overview
Description
Indeno(1,2,3-cd)pyren-12-amine is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings. This compound is known for its presence in environmental pollutants and has been studied for its toxic, mutagenic, and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indeno(1,2,3-cd)pyren-12-amine can be synthesized through various methods. One efficient approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can react with a tethered polycyclic aromatic moiety at room temperature via intramolecular aromatic substitution . Another method involves a one-pot synthesis using 4-bromopyrene as the starting material, with the addition of Pd3(dba)2, P(Cy)2, and BDU in DMF .
Industrial Production Methods
In industrial settings, the production of this compound often involves the combustion of fossil fuels such as coal, oil, and gas. The compound is formed as a byproduct of incomplete combustion processes .
Chemical Reactions Analysis
Types of Reactions
Indeno(1,2,3-cd)pyren-12-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Peroxynitrite and metalloporphyrin systems are commonly used for oxidation reactions.
Substitution: Bromine and acetyl nitrate are used for bromination and nitration reactions, respectively.
Major Products
The major products formed from these reactions include brominated, nitrated, and oxidized derivatives of this compound .
Scientific Research Applications
Indeno(1,2,3-cd)pyren-12-amine has several scientific research applications:
Environmental Studies: It is used as a marker for studying environmental pollution and the effects of PAHs on ecosystems.
Bioremediation: Research has shown that certain yeast strains can degrade this compound in the presence of iron nanoparticles and biosurfactants.
Medical Research: The compound is studied for its role in enhancing allergic lung inflammation via the aryl hydrocarbon receptor.
Mechanism of Action
The mechanism of action of indeno(1,2,3-cd)pyren-12-amine involves its metabolic transformation into reactive intermediates such as quinones and nitro derivatives. These intermediates can interact with cellular components, leading to mutagenic and carcinogenic effects . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes and the aryl hydrocarbon receptor .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with similar toxic and carcinogenic properties.
Chrysene: A PAH with a similar structure and environmental presence.
Fluoranthene: Known for its mutagenic and carcinogenic effects.
Uniqueness
Indeno(1,2,3-cd)pyren-12-amine is unique due to its specific structure and the positions at which it undergoes substitution reactions. Its ability to form specific reactive intermediates also distinguishes it from other PAHs .
Properties
CAS No. |
123311-25-1 |
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Molecular Formula |
C22H13N |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-6-amine |
InChI |
InChI=1S/C22H13N/c23-18-6-2-5-15-17-11-14-4-1-3-12-7-8-13-9-10-16(21(15)18)22(17)20(13)19(12)14/h1-11H,23H2 |
InChI Key |
FDTLZKQVCGJOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=C(C6=C4C3=C(C=C2)C=C6)C(=CC=C5)N |
Origin of Product |
United States |
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